6-(p-Tolyl)nicotinaldehyde

説明

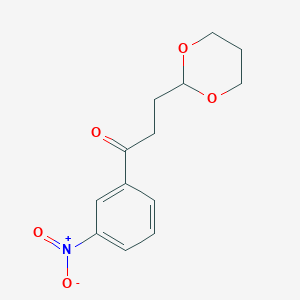

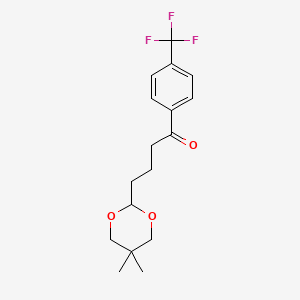

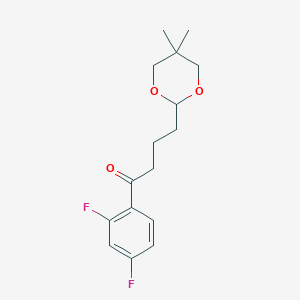

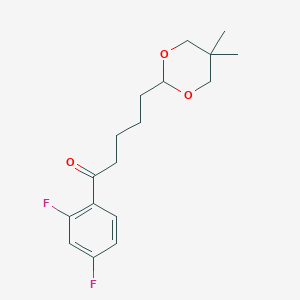

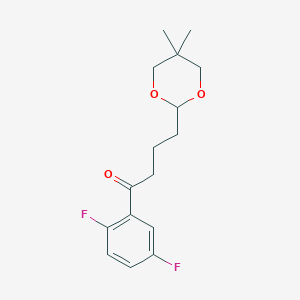

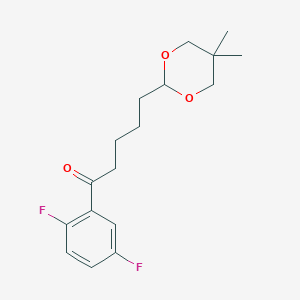

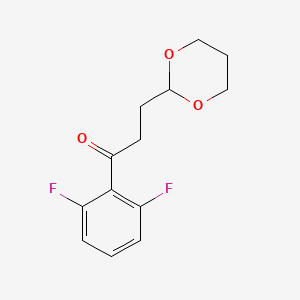

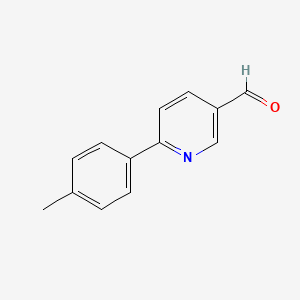

6-(p-Tolyl)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.24 . It is a solid substance that appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for 6-(p-Tolyl)nicotinaldehyde is1S/C13H11NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-9H,1H3 . This indicates that the compound consists of a pyridine ring with an aldehyde group at the 6th position and a p-tolyl group attached . Physical And Chemical Properties Analysis

6-(p-Tolyl)nicotinaldehyde is a solid substance that appears as a white to yellow powder or crystals . It has a molecular weight of 197.24 . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Antiviral Activity and Heterocyclic Compound Synthesis

6-(p-Tolyl)nicotinaldehyde has been studied for its role in the synthesis of heterocyclic compounds with potential antiviral activities. For instance, nicotinaldehyde can react with 2-cyanoethanethioamide to produce derivatives like 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. These compounds have been evaluated for their cytotoxicity and antiviral properties against HSV1 and HAV viruses (Attaby et al., 2007).

Enzymatic Inhibition and Mechanism

Studies have explored the role of 6-(p-Tolyl)nicotinaldehyde in inhibiting certain enzymes. For instance, nicotinaldehyde is a potent competitive inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. These enzymes are significant in various biological systems, including pathogenic microbes and in regulating life span in organisms like yeast and worms. Nicotinaldehyde derivatives have been synthesized and evaluated for their inhibition potency, providing insights into their catalytic mechanisms (French et al., 2010).

Cofactor Regeneration in Enzyme-Catalyzed Organic Synthesis

In the context of enzyme-catalyzed organic synthesis, 6-(p-Tolyl)nicotinaldehyde plays a role in the regeneration of reduced nicotinamide cofactors, crucial for various enzymatic reactions. This process involves glucose-6-phosphate dehydrogenase and glucose 6-phosphate, with nicotinamide cofactors like NAD and NADP being essential components (Wong & Whitesides, 1981).

Impact on Gene Expression

Research has indicated that nicotinic acid and nicotinamide, precursors in NAD+ synthesis, can influence gene expression. For example, they have been observed to upregulate the mRNA levels of enzymes like glyceraldehyde-3-phosphate dehydrogenase and glucose-6-phosphate dehydrogenase in Jurkat cells, suggesting a protective role against oxidative stress (Yan et al., 1999).

Study of Metabolic Pathways and Enzyme Function

Detailed investigations into the metabolic pathways and enzymatic functions involving nicotinamide adenine dinucleotide phosphate (NADP) have been conducted. These studies involve understanding the binding and interaction of substrates and coenzymes in enzymes like 6-phosphogluconate dehydrogenase, which is a key enzyme in metabolic pathways (Adams et al., 1995).

Safety and Hazards

作用機序

- The compound’s downstream effects could involve multiple pathways:

- NAD Biosynthesis : Nicotinaldehyde can serve as a precursor for NAD (nicotinamide adenine dinucleotide) biosynthesis. It may be converted to nicotinic acid mononucleotide (NAMN) via the Preiss–Handler pathway .

Biochemical Pathways

特性

IUPAC Name |

6-(4-methylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVVMWZYAQKWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(p-Tolyl)nicotinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。